molecular formula C17H16N4O2 B10813749 (Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol

(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol

Cat. No.: B10813749
M. Wt: 308.33 g/mol
InChI Key: BRAVWGDNMCOQTD-UHFFFAOYSA-N
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Description

(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol, a compound derived from benzimidazole, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with formaldehyde or related methylene donors under controlled conditions. The resulting compound exhibits distinct physical properties, such as a melting point and solubility profile conducive to biological testing.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of benzimidazole derivatives in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (µg/mL)
Benzimidazole Derivative 1Staphylococcus aureus15
Benzimidazole Derivative 2Escherichia coli30
This compoundPseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines. Notably, the compound showed cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: In Vitro Cytotoxicity

A study conducted on MCF-7 and HeLa cells revealed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 values were calculated as follows:

Cell Line IC50 (µM)
MCF-725
HeLa30

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives indicates that modifications on the benzimidazole core can enhance biological activity. The presence of methylene linkages appears to play a crucial role in improving solubility and bioavailability, thereby increasing efficacy against microbial and cancerous cells.

ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest that this compound has favorable pharmacokinetic profiles. The compound is predicted to cross the blood-brain barrier effectively and exhibits low toxicity levels in preliminary assessments .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

[6-[[2-(hydroxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methanol

InChI

InChI=1S/C17H16N4O2/c22-8-16-18-12-3-1-10(6-14(12)20-16)5-11-2-4-13-15(7-11)21-17(9-23)19-13/h1-4,6-7,22-23H,5,8-9H2,(H,18,20)(H,19,21)

InChI Key

BRAVWGDNMCOQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC3=CC4=C(C=C3)N=C(N4)CO)NC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.